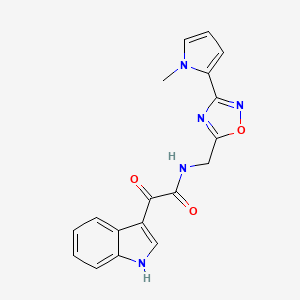

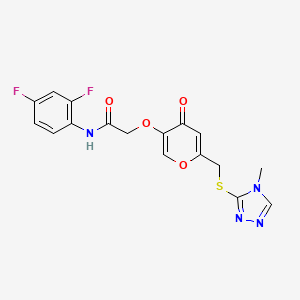

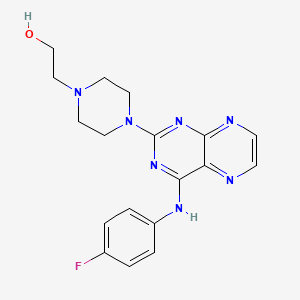

![molecular formula C16H15ClO4 B3013071 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 915876-61-8](/img/structure/B3013071.png)

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is a chemically synthesized molecule that appears to be related to various research areas, including the development of pharmaceuticals and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple and readily available materials. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization and acylation steps . Similarly, the synthesis of a key intermediate for SGLT2 inhibitors started from dimethyl terephthalate and proceeded through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray analysis . The importance of such analysis is highlighted by the difficulty in identifying regioisomers spectroscopically, as demonstrated in the synthesis of a pyrazole derivative . For the compound , similar analytical techniques would be crucial for confirming the molecular structure and the position of substituents on the aromatic rings.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective functionalization at specific positions on the aromatic ring. For example, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids was selectively deprotonated para to the carboxylate group using a combination of n-butyl lithium and potassium tert-butoxide . This selective metalation could be a useful reaction for modifying the structure of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, particularly for introducing or modifying substituents at the para position.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid are not directly reported in the provided papers, the properties of structurally similar compounds can offer insights. For instance, the crystallization behavior and solid-state interactions of carboxylic acid groups, as well as the conformational differences between substituents on the aromatic rings, are important considerations that can affect the compound's physical properties, solubility, and stability . The synthesis and handling of such compounds require careful consideration of these properties to ensure successful outcomes.

Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis Processes : A study detailed the synthesis of dichloroisoeverninic acid, a food additive and constituent of orthosomycin antibiotics, from methyl orsellinate. This process could potentially be relevant for synthesizing similar compounds, including 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid (Dornhagen & Scharf, 1985).

- Derivative Development : Another study reported on the lithiation of unprotected benzoic acids, which could be a technique applicable in the functionalization of compounds like 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid for various applications (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Biological Activities and Applications

- Antimicrobial and Antitubercular Properties : Research on azomethines and 4-thiazolidinones, synthesized from similar benzoic acid derivatives, demonstrated antimicrobial and antitubercular activities. This suggests potential biological applications for 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid in the medical field (Hirpara, Parekh, & Parekh, 2003).

Applications in Organic Synthesis

- Intermediate in Organic Synthesis : A study on the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, which shares a similar structure, indicated its use as an intermediate in organic synthesis processes (Sinha, Mandal, & Chandrasekaran, 2000).

Isotope Labeling and Analytical Applications

- Isotope Labeling : In a study, 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, structurally related to the compound , was labeled with hydrogen isotopes for analytical purposes, suggesting similar potential uses for isotope labeling in research (Shevchenko, Nagaev, & Myasoedov, 2014).

Antioxidant Properties

- Antioxidant Activity : Research on phenyl ether derivatives from marine-derived fungi, including compounds structurally related to 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, identified strong antioxidant activities, indicating potential research applications in antioxidative therapies (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

properties

IUPAC Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRUAXUXLDDNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

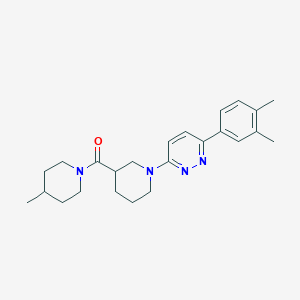

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

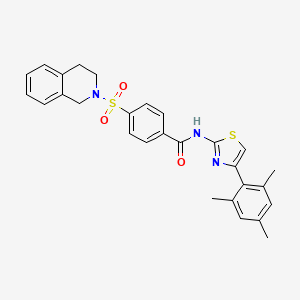

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

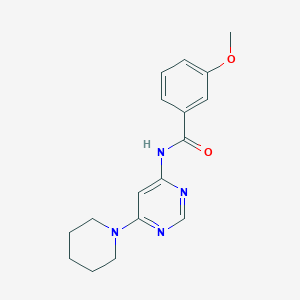

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)